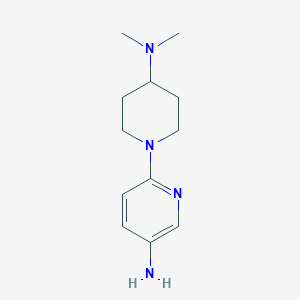

![molecular formula C10H22N2O2 B6352317 Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate CAS No. 1154386-40-9](/img/structure/B6352317.png)

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

DMAB can be synthesized through a variety of methods, including the reaction of butyric anhydride with dimethylamine in the presence of a catalyst, such as triethylamine or p-toluenesulfonic acid. The resulting product is then treated with HCl, and the DMAB is extracted with an organic solvent. DMAB can also be synthesized through the reaction of butanoic acid with dimethylamine and an alkylating agent, such as methyl iodide or dimethyl sulfate.Molecular Structure Analysis

The molecular formula of DMAB is C10H22N2O2 and it has a molecular weight of 202.29 g/mol. The IUPAC name for this compound is methyl 3-[3-(dimethylamino)propylamino]butanoate.Chemical Reactions Analysis

DMAB was used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .Physical and Chemical Properties Analysis

DMAB is a colorless liquid with a boiling point of 176-179°C and a melting point of -30°C. The compound is soluble in organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water. DMAB is a basic compound, and its pKa value is reported to be 9.15, indicating that it is a weaker base than other tertiary amines.Safety and Hazards

Orientations Futures

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This suggests that DMAB and its related compounds could have potential applications in the field of polymer chemistry .

Mécanisme D'action

Mode of Action

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is a highly reactive compound that can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group (-N(CH3)2) provides pH responsiveness and hydrophilicity to the resulting polymers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other reactive molecules can affect the compound’s reactivity and the nature of the polymers it forms.

Propriétés

IUPAC Name |

methyl 3-[3-(dimethylamino)propylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGXXOWZXNYRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)

![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)

![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)

![Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate](/img/structure/B6352299.png)

![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)

![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)

![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)